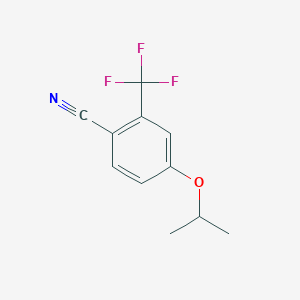

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile

概要

説明

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile core substituted with a propan-2-yloxy group and a trifluoromethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with a suitable benzonitrile derivative.

Substitution Reaction: The introduction of the propan-2-yloxy group is achieved through a nucleophilic substitution reaction. This involves reacting the benzonitrile derivative with an appropriate alkoxide, such as sodium isopropoxide, under controlled conditions.

Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkoxides, halides, and acids are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzonitrile derivatives, while reduction can produce reduced forms of the compound.

科学的研究の応用

Medicinal Chemistry

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile has potential applications as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of new drug candidates. The presence of the trifluoromethyl group is particularly significant as it often enhances the biological activity of compounds.

Case Study: Antifungal Activity

Recent studies have investigated derivatives of benzonitrile compounds for antifungal properties. For instance, modifications similar to those seen in this compound have shown promise against various fungal pathogens, indicating that this compound could serve as a scaffold for developing new antifungal agents .

Material Science

In material science, this compound is utilized for developing advanced materials with tailored properties. Its unique functional groups allow for incorporation into polymers and other materials to enhance their performance.

Applications in Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research indicates that incorporating compounds with trifluoromethyl groups can improve charge mobility and stability in these devices.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create a wide range of derivatives.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving the corresponding halides or other electrophiles. The efficiency of these pathways can be influenced by factors such as solvent choice and reaction conditions .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antifungal agents, drug intermediates | Potential for high biological activity |

| Material Science | Organic electronics (OLEDs, photovoltaics) | Enhanced charge mobility and stability |

| Organic Synthesis | Intermediate for various chemical transformations | Versatile reactivity allows for diverse derivatives |

作用機序

The mechanism of action of 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research.

類似化合物との比較

Similar Compounds

- 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene

- 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol

- 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Uniqueness

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the propan-2-yloxy and trifluoromethyl groups, which impart distinct chemical properties. These properties make it valuable for specific applications in research and industry.

生物活性

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile, with a molecular formula of CHFNO and a molecular weight of approximately 229.2 g/mol, is a compound of significant interest due to its unique structural features, including a trifluoromethyl group and a propan-2-yloxy substituent. These characteristics enhance its lipophilicity and potential biological activity, making it a candidate for various therapeutic applications.

The compound's chemical structure contributes to its reactivity with various biological targets. The trifluoromethyl group is known to influence the compound’s pharmacokinetic properties, while the propan-2-yloxy group may enhance interactions with biological receptors.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 229.2 g/mol |

| Unique Features | Lipophilicity, potential receptor interactions |

Research indicates that this compound exhibits various biological activities, potentially including:

- Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) : This enzyme is implicated in several diseases, including neurodegenerative disorders and cardiovascular diseases. Inhibiting Lp-PLA2 may offer therapeutic benefits for conditions like Alzheimer's disease and atherosclerosis .

- Antibacterial Activity : Preliminary studies suggest that compounds similar to this compound demonstrate broad-spectrum antibacterial efficacy against enteric pathogens. This activity is mediated through mechanisms that induce cell envelope stress and disrupt proton motive force (PMF), leading to bacterial cell death .

- Potential for Hair Growth Stimulation : Similar compounds have shown promise in stimulating hair growth in animal models, indicating a possible application in dermatological therapies .

Study on Lp-PLA2 Inhibition

A study highlighted the effectiveness of this compound in inhibiting Lp-PLA2 activity, which is associated with several metabolic disorders. The compound was administered in a controlled environment, demonstrating significant reductions in markers associated with lipid oxidation and endothelial dysfunction .

Antibacterial Efficacy Assessment

In vitro and in vivo assessments of related compounds revealed their ability to combat bacterial infections effectively. For instance, one study showed that a structurally similar compound exhibited potent intracellular antibacterial activity against enteric pathogens and was effective in a murine model of shigellosis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. For example, substituting a halogen (e.g., fluorine) in 4-fluoro-2-(trifluoromethyl)benzonitrile with isopropyl alcohol under basic conditions (e.g., KCO) at elevated temperatures (80–100°C). Reaction monitoring via TLC or HPLC ensures completion .

- Characterization : Confirm purity using H/C NMR (e.g., trifluoromethyl groups show distinct F NMR peaks at ~-60 ppm) and HRMS (e.g., [M+H]+ calcd for CHFNO: 273.0850) .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR : H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and isopropyl methine/methyl groups (δ 1.3–1.5 ppm). F NMR confirms trifluoromethyl groups.

- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns. For derivatives, IR spectroscopy detects nitrile stretches (~2200 cm) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Parameters : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Catalytic iodide (e.g., KI) enhances substitution kinetics. Optimize temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of fluoro-precursor to isopropyl alcohol) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves yield (>85%) .

Q. What strategies assess biological activity, such as androgen receptor antagonism?

- In vitro assays : Use PC3 or LNCaP prostate cancer cells transfected with androgen-responsive reporters. Measure IC via luciferase assays (e.g., RU58841 analog IC = 22 nM) .

- Structural analogs : Compare with LGD-4033 (CHFNO), noting substituent effects on receptor binding (e.g., hydroxyl vs. isopropyloxy groups) .

Q. How to resolve contradictions in biological activity data across studies?

- Reproducibility : Validate assay conditions (e.g., cell line viability, serum-free media). Cross-reference with orthogonal methods (e.g., SPR for binding affinity).

- Meta-analysis : Compare IC values from independent studies (e.g., hydantoin derivatives in vs. RU58841 in ) to identify structure-activity trends .

Q. What computational approaches predict receptor-ligand interactions?

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with androgen receptor ligand-binding domains (LBDs). Focus on hydrophobic pockets accommodating trifluoromethyl groups.

- MD Simulations : Run 100-ns simulations to assess stability of hydrogen bonds (e.g., nitrile-LBD interactions) .

Q. How to design derivatization strategies for enhanced solubility or activity?

- Functionalization : Introduce hydrophilic groups (e.g., sulfonate, PEG) at the benzonitrile or isopropyloxy positions. suggests isothiocyanate derivatives improve bioavailability .

- Prodrugs : Synthesize phosphate esters of hydroxylated analogs for hydrolytic activation in vivo .

Q. What are the challenges in measuring solubility, and how are they addressed?

特性

IUPAC Name |

4-propan-2-yloxy-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTGRWJQZVGCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。